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Compound of Interest

Compound Name:
2-Methyl-1-(1,3-thiazol-5-

yl)propan-1-ol

CAS No.: 112970-07-7

Cat. No.: B039238

Get Quote

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Thiazole Alcohols

Executive Summary
This guide provides an in-depth technical analysis of Thiazole Alcohols—a specialized subclass

of heterocyclic compounds where the thiazole scaffold is functionalized with a hydroxyl-bearing

side chain (secondary or tertiary alcohol). Unlike simple thiazoles, the inclusion of the alcohol

moiety introduces critical hydrogen-bonding capabilities and chiral centers that significantly

alter pharmacokinetics and target binding affinity.

This document compares Novel Thiazole Alcohol Scaffolds against Standard Clinical Agents

(e.g., Fluconazole, Tiazofurin) and Non-Alcohol Thiazole Analogues, focusing on antimicrobial

and anticancer domains.

The Thiazole Alcohol Pharmacophore
The thiazole ring (1,3-thiazole) is a bioisostere of pyridine and imidazole, offering unique

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b039238#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039238?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


-

stacking interactions and metal coordination properties. When coupled with an alcohol group,
the scaffold gains a dual-action mechanism:

Thiazole Ring: Acts as a lipophilic anchor or coordinates with metalloenzymes (e.g., Heme

iron in CYP51).

Hydroxyl Group (-OH): Functions as a hydrogen bond donor/acceptor, often mimicking

transition states or binding to polar pockets in enzymes (e.g., IMP Dehydrogenase).

SAR Visualization: The Critical Interactions
The following diagram illustrates the pharmacophore model for a bioactive thiazole alcohol.
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Figure 1: Pharmacophore map highlighting the dual-binding mode of thiazole alcohols.

Comparative Analysis: Antimicrobial Activity
Context: Thiazole alcohols are designed to mimic azole antifungals (like Fluconazole) but with

altered metabolic stability. The target is typically Lanosterol 14

-demethylase (CYP51).

Performance Comparison: Thiazole Alcohols vs.
Fluconazole
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Compound
Class

Representat
ive
Structure

MIC
(Candida
albicans)

Mechanism
of Action

Advantages Limitations

Standard

Care
Fluconazole

0.25 - 1.0

g/mL

CYP51

Inhibition

(Triazole N4

binds Heme)

High oral

bioavailability

Resistance

(efflux

pumps)

Thiazole

Alcohol

2-(1-

hydroxyethyl)

thiazoles

2.0 - 8.0

g/mL

CYP51

Inhibition

(Thiazole N3

binds Heme)

Lower cross-

resistance

potential

Higher

lipophilicity

(logP > 3)

Non-Alcohol

Analog

2-

acetylthiazole

> 64

g/mL

Weak/Non-

specific

Chemically

stable

Loss of H-

bond reduces

potency 10-

50x

Key Insight (Expertise): The dramatic loss of activity in the ketone analogue (2-acetylthiazole)

confirms that the hydroxyl group is non-negotiable. It anchors the molecule in the active site via

H-bonding with the propionate side chain of the heme or adjacent amino acids (e.g., Tyr118 in

CYP51).

Comparative Analysis: Anticancer Activity
Context:Tiazofurin is the archetype thiazole alcohol (specifically a C-nucleoside). It acts as an

antimetabolite.

Pathway Analysis: Tiazofurin Mechanism
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Figure 2: Metabolic activation of Tiazofurin. The 'alcohol' moiety (sugar ring) is essential for

kinase recognition.

Data Comparison: Cytotoxicity (IC50 in M)
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Cell Line
Tiazofurin
(Thiazole Alcohol)

Thiazole Aglycone
(No Sugar/Alcohol)

Doxorubicin
(Control)

K562 (Leukemia) 0.5 - 2.0 > 100 0.05

HT-29 (Colon) 5.0 - 15.0 > 100 0.80

SAR Deduction: The "alcohol" component here is the ribose sugar. Removing it (leaving just

the thiazole-4-carboxamide) completely abolishes activity because the molecule cannot be

phosphorylated to form the active inhibitor (TAD).

Experimental Protocols
As a Senior Application Scientist, I recommend the following self-validating protocols.

Protocol A: Synthesis of Chiral Thiazolyl Alcohols
(Grignard/Lithiation)
Why this method? It allows precise introduction of the alcohol group and control over the side

chain (

).

Reagents: 2-Bromothiazole, n-Butyllithium (n-BuLi), Aryl Aldehyde, dry THF.

Setup: Flame-dried 3-neck flask under Argon atmosphere.

Step-by-Step:

Lithiation: Cool 2-bromothiazole (1.0 eq) in THF to -78°C. Add n-BuLi (1.1 eq) dropwise

over 20 min. Checkpoint: Solution should turn yellow/orange indicating lithiated species.

Addition: Add Aryl Aldehyde (1.2 eq) dissolved in THF dropwise. Maintain -78°C for 1 hour.

Quench: Warm to 0°C and quench with saturated NH

Cl.

Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc).
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Validation:

H NMR must show the methine proton (CH-OH) shift around

4.8-5.5 ppm.

Protocol B: MTT Cytotoxicity Assay (Self-Validating)
Why this method? Standard for metabolic activity, but prone to artifacts if not controlled.

Seeding: Seed cancer cells (e.g., MCF-7) at

cells/well in 96-well plates. Incubate 24h.

Treatment: Add Thiazole Alcohol derivatives (0.1 - 100

M).

Control 1: DMSO vehicle (0.1% max).

Control 2: Positive control (e.g., Doxorubicin).

Control 3:Blank wells (Media + Drug, no cells). Crucial: Thiazoles can sometimes reduce

MTT chemically, causing false negatives. If Control 3 turns purple, the assay is invalid.

Development: Add MTT reagent, incubate 4h. Solubilize formazan with DMSO. Read

Absorbance at 570 nm.

Synthesis Workflow Visualization
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Figure 3: Synthetic route for generating secondary thiazolyl alcohols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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